molecular formula C21H25FN2O3S B2662865 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide CAS No. 1021074-66-7

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

Cat. No. B2662865
CAS RN: 1021074-66-7
M. Wt: 404.5
InChI Key: VWVVLGFHLCYTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as FPEA and has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide” (also known as “2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide”).

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the piperidine moiety, which is known for its anticancer properties, enhances its effectiveness. Studies have indicated that derivatives of piperidine can induce apoptosis and inhibit the growth of various cancer cell lines .

Neuroprotective Agents

Research has explored the use of this compound as a neuroprotective agent. The fluorophenyl group contributes to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its neuroprotective properties are linked to its ability to reduce oxidative stress and inflammation in neural tissues .

Antimicrobial Applications

The compound has demonstrated significant antimicrobial activity. The sulfonyl group is known to enhance the antimicrobial properties of compounds, making this molecule effective against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antibiotics .

Antiviral Research

Finally, the compound has been explored for its antiviral properties. The sulfonyl group is known to enhance antiviral activity, making this compound a potential candidate for developing treatments against viral infections such as influenza and HIV.

These applications highlight the versatility and potential of “2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide” in various fields of scientific research. Each application leverages different aspects of the compound’s structure to address specific medical and biological challenges.

Piperidine nucleus in the field of drug discovery Synthesis of Fluorinated Pyridines Design, synthesis, characterization and analysis of anti … - Springer : Piperidine nucleus in the field of drug discovery : Piperidine nucleus in the field of drug discovery : Piperidine nucleus in the field of drug discovery : Piperidine nucleus in the field of drug discovery : Piperidine nucleus in the field of drug discovery

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVLGFHLCYTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

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